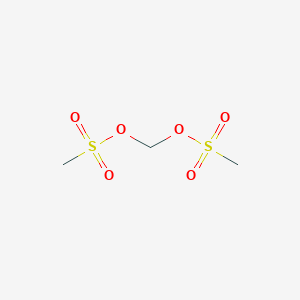

Methylene dimethanesulfonate

概要

説明

Synthesis Analysis

Methylene dimethanesulfonate, like its closely related derivatives methylene- and alkylidenecyclopropane, can be synthesized through several methods. Recent developments in the synthesis of such compounds have shown that they are highly strained yet remarkably stable, making them accessible for various chemical syntheses. Their strained nature, coupled with a large structural differentiation, enables these compounds to exhibit remarkable reactivities (Pellissier, 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its strained but stable configuration. This structural attribute contributes to its distinct chemical behaviors. Analysis of its molecular geometry and energy states provides insights into the equilibrium bond angles and energy gaps between its states, which are crucial for understanding its reactivity and interactions with other molecules (Shavitt, 1985).

Chemical Reactions and Properties

This compound's reactivity is a key area of interest. It participates in various chemical reactions, including ring-opening reactions, cycloadditions, and polymerizations. Its unique chemical properties allow it to undergo transformations that are not attainable with less strained compounds. The literature highlights the versatility of methylene- and alkylidenecyclopropane derivatives in synthetic applications, reflecting the potential of this compound in diverse chemical reactions (Pellissier, 2010).

科学的研究の応用

HLö 7 dimethanesulfonate : This compound is effective against highly toxic organophosphorus compounds and shows promise as a reactivator of acetylcholinesterase inhibited by organophosphates, with potential applications in the treatment of chemical warfare agent poisoning (Eyer et al., 2005).

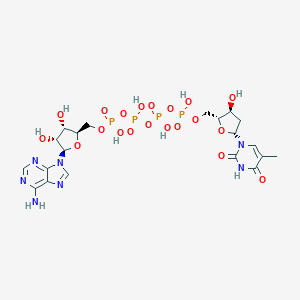

MDMS and DNA-Protein Cross-Linking : MDMS has been studied for its ability to cross-link proteins to DNA in cells treated with the compound, indicating its potential in studying or modifying DNA-protein interactions (O'Connor & Fox, 1989).

Busulfan (1,4-butanediol dimethanesulfonate) : Widely used in the treatment of chronic myelogenous leukemia, this compound has been shown to induce DNA damage, particularly at specific DNA sequences, which is important for its cytotoxicity (Iwamoto et al., 2004).

Comparison of Busulfan Analogs : Different analogs of busulfan have been compared for their effectiveness in depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients (Westerhof et al., 2000).

MMB4 DMS Toxicokinetics : A study on the toxicokinetics of MMB4 dimethanesulfonate, a bisquaternary pyridinium aldoxime, demonstrated its absorption and distribution patterns in different animal models, suggesting its potential use against organophosphorus nerve agent poisoning (Hong et al., 2013).

Immunosuppressive Properties : Research on two related dimethanesulfonates, NSC-102,627 and NSC-84,641, showed differing effects on immune suppression in mice, suggesting potential applications in immunotherapy or transplantation (Vadlamudi et al., 1971).

Pharmacology of Busulfan and Treosulfan : These dimethanesulfonates, used in high-dose chemotherapy and hematopoietic stem cell transplantation, have been the focus of pharmacological studies to understand their metabolism, anticancer activity, and pharmacokinetics (Galaup & Paci, 2013).

作用機序

Target of Action

MDMS is a biological alkylating agent . Its primary targets are the alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

The mode of action of MDMS involves the fission of alkyl-oxygen bonds and reaction within the intracellular milieu . The local structural characteristics of the nucleophile itself assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

MDMS affects several biochemical pathways. It is involved in the antitumor action of polysulfonate esters and influences normal steady state systems, such as spermatogenesis, hemopoiesis, lymphopoiesis, etc., especially with the lower homologs of the series .

Pharmacokinetics

Pharmacokinetic/pharmacodynamic modeling has suggested that certain doses of mdms can result in an average 20% reactivation . Human equivalent doses were calculated based on this data .

Result of Action

MDMS has shown antitumor activity against certain types of sarcomas and carcinomas . For example, it has shown antitumor activity against the Yoshida sarcoma, in both solid and ascitic forms, in Wistar rats . It is less effective against the walker carcinoma .

Action Environment

The action of MDMS can be influenced by environmental factors. For instance, MDMS has been used as an additive in lithium batteries, showing good high-temperature cycling performance . In this context, MDMS can prevent the high-temperature melting out of Mn adsorbed on the negative electrode surface, effectively improving the cycle life characteristics .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methylsulfonyloxymethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLZWWDXNXZGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166019 | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156-72-9 | |

| Record name | Methanediol, 1,1-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene dimethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

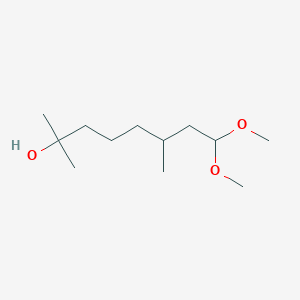

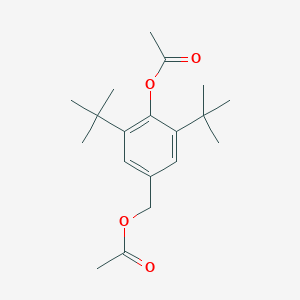

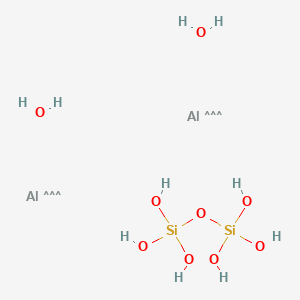

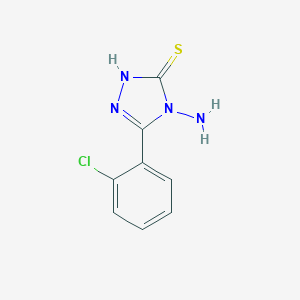

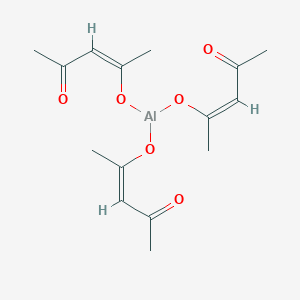

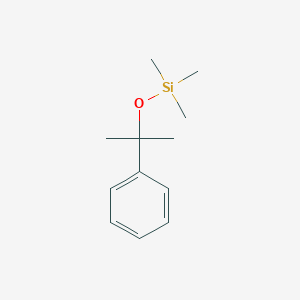

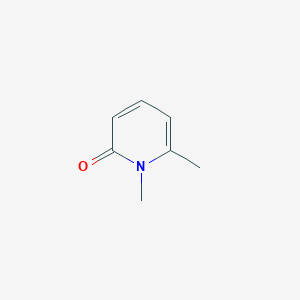

Synthesis routes and methods

Procedure details

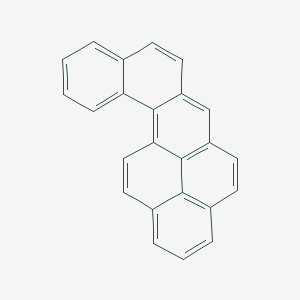

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methylene dimethanesulfonate affect cell viability and macromolecular synthesis?

A1: this compound exhibits potent cytotoxicity against tumor cell lines. Research using the mouse lymphoma cell line P388F demonstrated that a 3-hour exposure to this compound at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth []. This effect is attributed to its alkylating properties, primarily targeting DNA and interfering with vital cellular processes like DNA replication and transcription. Further studies revealed that this compound differentially impacts the transport of macromolecule precursors across the cell membrane, affecting the uptake of thymidine, uridine, glycine, and tyrosine []. This differential action suggests a complex interplay between this compound's alkylating properties and cellular transport mechanisms.

Q2: What insights do we have into the interaction of this compound with DNA?

A2: Research indicates that this compound forms cross-links between DNA and proteins []. While the specific proteins involved and the downstream consequences of this cross-linking haven't been fully elucidated in the provided abstracts, this interaction highlights the potential for this compound to disrupt crucial DNA-protein interactions involved in DNA replication, repair, and gene expression. This understanding is vital for comprehending the compound's mechanism of action and its antitumor activity.

Q3: Are there structural analogs of this compound, and how does their activity compare?

A3: Yes, there are structural analogs of this compound. One study investigated the effects of Methyl methanesulfonate, Ethyl methanesulfonate, and Isopropyl methanesulfonate alongside this compound []. Interestingly, this compound emerged as the most potent compound, with an IC50 of 0.037 mM, significantly lower than Methyl methanesulfonate (IC50 = 0.1 mM) and the other two analogs, which showed minimal inhibition at the tested concentrations []. This difference in activity suggests that subtle modifications to the alkylating group structure can significantly impact the compound's potency, possibly due to altered reactivity or target affinity. Further research exploring the structure-activity relationship of these analogs could unveil valuable insights for designing more effective and selective alkylating agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。